(2-Methylimidazo[1,2-a]pyridin-3-yl)(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains an imidazo[1,2-a]pyridine moiety, which is a polycyclic compound containing an imidazole ring fused to a pyridine ring . This structure is found in many biologically active compounds.
Molecular Structure Analysis
The compound’s structure includes a trifluoromethyl group, an oxadiazole ring, and a pyrrolidine ring, attached to the imidazo[1,2-a]pyridine core .Chemical Reactions Analysis
Imidazo[1,2-a]pyridines can react with bromine and iodine, providing 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides .Scientific Research Applications
Antimicrobial Properties
The compound 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromide exhibits antimicrobial activity against Staphylococcus aureus at specific concentrations . Researchers have explored its potential as an antibacterial agent, which could be valuable in combating infections.
Biological Effects and Drug Development
Derivatives of imidazo[1,2-a]pyridine have demonstrated a broad spectrum of biological effects:
Moreover, the imidazo[1,2-a]pyridine moiety appears in several active pharmaceutical ingredients:
Fluorescent Probes
Imidazo[1,2-a]pyridine derivatives have been employed as fluorescent probes for detecting mercury and iron ions in vitro and in vivo . Their unique properties make them valuable tools in analytical chemistry and bioimaging.
Antiulcer Agents
New imidazo[1,2-a]pyridines substituted at the 3-position have been synthesized as potential antisecretory and cytoprotective antiulcer agents . These compounds hold promise for gastrointestinal health.
TB Treatment
While not directly related to the compound , recent developments in imidazo[1,2-a]pyridine derivatives include the use of Q203 for tuberculosis treatment. Q203 has shown significant reduction in bacterial load in a mouse model infected with Mycobacterium tuberculosis .
Synthesis Methods
Researchers have explored various synthetic routes to obtain imidazo[1,2-a]pyridines, including condensation of aminopyridines with α-halo ketones . Understanding these methods aids in designing novel derivatives.
Future Directions
properties
IUPAC Name |
(2-methylimidazo[1,2-a]pyridin-3-yl)-[3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N5O2/c1-9-12(24-6-3-2-4-11(24)20-9)14(25)23-7-5-10(8-23)13-21-15(26-22-13)16(17,18)19/h2-4,6,10H,5,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGPVAHPHHMZFKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)N3CCC(C3)C4=NOC(=N4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.